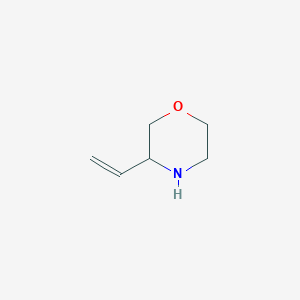
2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene” is a chemical compound with the CAS Number: 898779-10-7 . Its IUPAC name is (5- (1,3-dioxolan-2-yl)-1H-1lambda3-thiophen-2-yl) (3,4-dimethoxyphenyl)methanone . The molecular weight of this compound is 321.37 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H17O5S/c1-18-11-4-3-10 (9-12 (11)19-2)15 (17)13-5-6-14 (22-13)16-20-7-8-21-16/h3-6,9,16,22H,7-8H2,1-2H3 . This code gives a unique representation of the molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.37 . It is recommended to be stored at a temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Synthesis Techniques : Research has explored the synthesis of various thiophene derivatives, including those involving reactions with 3,4-dimethoxybenzaldehyde, an essential component in the synthesis of 2-(3,4-Dimethoxybenzoyl)-5-(1,3-dioxolan-2-YL)thiophene. These studies focus on the synthesis and characterization of the compounds using techniques like IR, NMR, and mass spectral data (Talupur, Satheesh, & Chandrasekhar, 2021).
Crystal Structures : Investigations into the crystal and molecular structures of methoxybenzo[b]thiophenes have been conducted using single-crystal X-ray diffractometry, providing insights into the positioning of dimethoxy groups in these compounds (Mullica, Pinney, Dingeman, Bounds, & Sappenfield, 1996).
Antimicrobial and Biological Studies
Antimicrobial Evaluation : Certain thiophene derivatives synthesized using 3,4-dimethoxyphenyl compounds have been evaluated for their antimicrobial properties. These studies include molecular docking and biological evaluations to assess their potential as antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021).
Bioactivity of Derivatives : Research on thiophene-containing compounds, including those related to this compound, has shown a range of biological activities, such as anticancer, antibacterial, antiviral, and antioxidant properties. Synthesis of novel thiophene derivatives and their bioassay are part of ongoing research in this area (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mubarak, 2017).
Applications in Materials Science
Electrochromic Properties : Studies have been conducted on the synthesis of thiophene derivatives and their application in electrochromic devices. These derivatives have shown potential for use in devices due to their optical and electrochemical properties (Hu, Li, Liu, Zhang, Luo, & Jin, 2019).
Photostabilizers in Polymers : New thiophene derivatives have been synthesized and tested as photostabilizers for poly(vinyl chloride), demonstrating effectiveness in reducing photodegradation. This suggests potential applications in material science, particularly in enhancing the durability of polymers (Balakit, Ahmed, El‐Hiti, Smith, & Yousif, 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
(3,4-dimethoxyphenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5S/c1-18-11-4-3-10(9-12(11)19-2)15(17)13-5-6-14(22-13)16-20-7-8-21-16/h3-6,9,16H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPQLHPPKNFWCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641977 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898779-10-7 |
Source


|
| Record name | (3,4-Dimethoxyphenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Chlorobenzo[d]oxazole](/img/structure/B1359311.png)
![3-[3-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1359313.png)











